1,6-Diiodo-3,3,4,4-tetrafluorohexane
Description
Contextualization of Fluorinated Diiodides in Chemical Synthesis and Materials Science
Fluorinated diiodides are a class of organoiodine compounds that feature a fluorinated carbon backbone and two iodine atoms. These molecules are fundamental building blocks in both chemical synthesis and materials science. The carbon-iodine (C-I) bond is significantly weaker than the carbon-fluorine (C-F) bond, allowing for selective chemical reactions at the ends of the molecule while the fluorinated core remains intact. researchgate.net
In synthesis, perfluoroalkyl iodides are key reactants in telomerization processes. clu-in.org This reaction involves the addition of a perfluoroalkyl iodide to a fluorinated alkene, such as tetrafluoroethylene (B6358150), to produce a mixture of longer-chain perfluoroalkyl iodides. clu-in.org This method is a cornerstone for building up the backbones of fluoropolymers and surfactants. Similarly, diiodo compounds can be used in coupling reactions to create larger, symmetrical, or block-type molecules. For instance, the coupling of β-(perfluoro-n-alkyl)ethyl iodides has been used to synthesize triblock semifluorinated n-alkanes, which are of interest in materials science for their unique self-assembly properties. researchgate.net In a different context, aromatic diiodides like 1,4-diiodo-2,3,5,6-tetrafluorobenzene have been used in condensation reactions with copper to prepare perfluoropolyphenyls, a type of high-performance polymer. nist.gov
Significance of 1,6-Diiodo-3,3,4,4-tetrafluorohexane as a Model Compound and Intermediate
This compound (CAS No: 2163-06-6) is a specific example of the fluorinated diiodide class, possessing a six-carbon chain with a central tetrafluoroethylene unit. chemicalbook.com Its symmetrical structure, with reactive iodine atoms at the 1 and 6 positions, makes it a valuable intermediate for synthesizing precisely defined, partially fluorinated materials. The presence of two reactive sites allows it to act as a cross-linker or a monomer in polymerization reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2163-06-6 chemicalbook.com |
| Molecular Formula | C₆H₈F₄I₂ chemicalbook.com |
| Molecular Weight | 409.93 g/mol chemicalbook.com |
| Melting Point | 114°C chemicalbook.com |
| Synonyms | 3,3,4,4-Tetrafluoro-1,6-diiodohexane, 1,2-Bis(2-iodoethyl)tetrafluoroethane chemicalbook.com |
Overview of Research Trajectories in Per- and Polyfluorinated Alkane Chemistry
Research in the field of per- and polyfluorinated alkanes (PFAS) is dynamic and multifaceted. mdpi.comresearchgate.net A significant portion of this research is dedicated to developing novel synthetic methodologies to create fluorinated molecules with high precision and efficiency. researchgate.net This includes the development of new fluorinating reagents and catalytic systems, such as those using hypervalent iodine, to achieve selective fluorination under mild conditions. arkat-usa.orgnih.gov
Another major research trajectory is the synthesis of new classes of fluorinated compounds with unique properties. researchgate.net Advances in fluorination technology have enabled the creation of a wide variety of perfluoroalkanes, leading to an emerging chemistry focused on the activation of the highly stable carbon-fluorine bond. researchgate.net The goal is often to create materials with specific applications, such as high-performance polymers, liquid crystals, and advanced materials for the electronics and aerospace industries. wikipedia.orgopenpr.com
Furthermore, there is a growing focus on creating fluorinated compounds for life sciences, where the introduction of fluorine can enhance the metabolic stability and bioavailability of pharmaceuticals. nih.gov This has spurred extensive research into the asymmetric synthesis of complex fluorinated molecules containing multiple stereogenic centers. nih.gov Concurrently, the persistence and bioaccumulation of some fluorinated compounds have led to research on their environmental fate and the development of more sustainable alternatives. mdpi.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4-tetrafluoro-1,6-diiodohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F4I2/c7-5(8,1-3-11)6(9,10)2-4-12/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYZKVSETQEPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(CCI)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F4I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382165 | |
| Record name | 3,3,4,4-tetrafluoro-1,6-diiodohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2163-06-6 | |
| Record name | 3,3,4,4-tetrafluoro-1,6-diiodohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Diiodo-3,3,4,4-tetrafluorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Mechanistic Investigations of 1,6 Diiodo 3,3,4,4 Tetrafluorohexane
Early Preparative Approaches and Historical Context of Fluorinated Diiodide Synthesis
The journey into organofluorine chemistry began long before the specific synthesis of complex molecules like 1,6-diiodo-3,3,4,4-tetrafluorohexane. Early efforts in the late 19th and early 20th centuries focused on fundamental halogen exchange reactions, a method pioneered by Frédéric Swarts, which involves replacing chlorine or bromine atoms with fluorine using inorganic fluorides like antimony trifluoride (SbF₃). nih.gov This foundational technique established a viable pathway for introducing fluorine into organic molecules. nih.gov
The synthesis of perfluoroalkyl iodides, which are critical precursors and structural analogs to diiodides, gained significant momentum around the 1950s with the work of Haszeldine, who developed telomerization methods. nih.gov These early processes laid the groundwork for producing molecules with a fluorinated carbon backbone and terminal iodine atoms, which are valued as versatile synthetic intermediates. nih.govgoogle.com The initial synthesis of organofluorine compounds was often challenging, with the first isolation of carbon tetrafluoride (CF₄) not occurring until 1926 and its full characterization taking another four years. ag.state.mn.us These historical developments were crucial in building the knowledge base required for the more complex synthesis of α,ω-diiodo fluorinated alkanes.
**2.2. Contemporary Synthetic Routes and Methodological Innovations
Modern synthetic chemistry offers several sophisticated routes to produce fluorinated diiodides. These methods provide greater control over the reaction and yield higher purity products compared to historical approaches.
Radical telomerization is a powerful and widely used industrial method for synthesizing perfluoroalkyl iodides and their diiodo counterparts. nih.govresearchgate.net The process involves the reaction of a "taxogen," which is a monomer susceptible to polymerization (such as tetrafluoroethylene (B6358150), TFE), with a "telogen," which acts as a chain transfer agent (such as elemental iodine or a short-chain diiodoalkane). google.comresearchgate.netnumberanalytics.com
The reaction is typically initiated thermally or with a chemical initiator to generate radicals. google.comnih.gov In the synthesis of α,ω-diiodo perfluoroalkanes, a mixture of a perfluoroalkyl iodide, TFE, and an initiator is reacted to produce a distribution of telomers with the general formula CₘF₂ₘ₊₁(CF₂CF₂)ₙI. researchgate.net By carefully controlling the stoichiometry, particularly the ratio of the taxogen to the telogen, the chain length of the resulting telomers can be managed to optimize the yield of the desired product. google.comnih.gov This method is highly effective for creating the C-F and C-I bonds necessary for the structure of this compound.
The direct addition of halogens or interhalogen compounds across the double bonds of alkenes is a fundamental reaction in organic synthesis. karazin.ua For fluorinated systems, this approach can be used to introduce iodine atoms. The addition of elemental iodine (I₂) to an alkene is often a reversible and slow reaction. manac-inc.co.jp However, modern methods have improved this process.
For instance, iodofluorination can be achieved by reacting an alkene with iodine in the presence of an HF reagent and an oxidant like potassium persulfate (K₂S₂O₈). organic-chemistry.org This reaction proceeds through an electrophilic iodine species. organic-chemistry.org While this specific reaction introduces both iodine and fluorine, the underlying principle of activating iodine for addition to a double bond is key. The addition of iodine to alkenes can proceed through either an ionic or a radical mechanism, depending on the substrate and reaction conditions. manac-inc.co.jp For generating a diiodide from a fluorinated diene, a radical addition pathway would be a plausible strategy.
Beyond telomerization and addition reactions, other functionalization pathways can be employed. One classic approach is halogen exchange, known as the Finkelstein reaction, where the bromide or chloride atoms of a precursor molecule, such as 1,6-dibromo-3,3,4,4-tetrafluorohexane, are substituted with iodide using an iodide salt like sodium iodide in a suitable solvent.
More recent innovations involve the use of hypervalent iodine reagents. arkat-usa.orgtcichemicals.com These compounds are powerful electrophilic halogenating agents capable of delivering iodine to a substrate under mild conditions. arkat-usa.org For example, reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) are effective iodinating agents. tcichemicals.com While often used for aromatic iodination or the synthesis of vicinal dihalides, the development of targeted C-H functionalization or the functionalization of terminal functional groups using such advanced reagents represents a frontier in the synthesis of specifically substituted fluoroalkanes.
Table 1: Comparison of Synthetic Methodologies for Fluorinated Diiodides
| Method | Description | Typical Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Radical Telomerization | A chain reaction where a monomer (taxogen) adds sequentially to a chain transfer agent (telogen). numberanalytics.com | Taxogen: Tetrafluoroethylene (TFE)Telogen: I₂, C₂F₅I google.comresearchgate.net | Scalable for industrial production; good for creating perfluorinated backbones. nih.govgoogle.com | Produces a mixture of telomers with different chain lengths, requiring separation. google.com |
| Addition to Alkenes | Direct addition of an iodine source across a double bond of a fluorinated diene. | I₂, K₂S₂O₈, HF·pyridine organic-chemistry.org | Can be highly regioselective under certain conditions. organic-chemistry.org | The direct addition of I₂ can be slow and reversible; may not be suitable for all substrates. manac-inc.co.jp |
| Halogen Exchange | Substitution of existing halogens (e.g., Br, Cl) with iodine. | Sodium iodide (NaI) in acetone | Utilizes readily available precursors; often high-yielding. | Requires a pre-halogenated substrate. |
| Hypervalent Iodine Chemistry | Use of modern, highly reactive iodine(III) or iodine(V) reagents for iodination. arkat-usa.org | 1,3-diiodo-5,5-dimethylhydantoin (DIH) tcichemicals.com | Mild reaction conditions; high functional group tolerance. arkat-usa.org | Reagents can be expensive; may not be suitable for large-scale production. |
Mechanistic Elucidation of Carbon-Iodine Bond Formation in Fluorinated Systems
Understanding the mechanism by which carbon-iodine bonds are formed is crucial for optimizing existing synthetic routes and designing new ones. In the context of fluorinated compounds, radical processes are particularly important.
The synthesis of fluoroiodocarbons, especially via telomerization or radical addition, proceeds through a free-radical chain reaction. researchgate.netdur.ac.uk This mechanism consists of three primary phases: initiation, propagation, and termination. libretexts.orgbyjus.com
Initiation: The reaction begins with the creation of a free radical. This is typically achieved through the homolytic cleavage (symmetrical splitting) of a weak bond by applying energy in the form of heat or ultraviolet (UV) light. libretexts.orgyoutube.com In the case of telomerization, an initiator like a peroxide might be used, or the iodine molecule (I₂) itself can cleave to form two iodine radicals (2 I•). byjus.com
Initiator → 2 R• or I₂ + heat/light → 2 I•
Propagation: This is the "chain" part of the reaction, involving a series of steps where a radical reacts with a stable molecule to create a new product and another radical, which continues the chain. libretexts.org In the synthesis of a diiodo-fluoroalkane from a fluoroalkene like TFE, the propagation phase involves two key steps:
Radical Addition: A radical (e.g., an iodine radical or a growing polymer radical) adds across the double bond of a TFE molecule. This is highly efficient due to the electrophilic nature of the radical and the electron-rich double bond. libretexts.org R• + CF₂=CF₂ → R-CF₂-CF₂•
Atom Transfer: The newly formed carbon-centered radical abstracts an iodine atom from an iodine source (like I₂ or a perfluoroalkyl iodide). This step forms the stable C-I bond and regenerates a radical (I•), which can then participate in another addition step. nih.gov R-CF₂-CF₂• + I₂ → R-CF₂-CF₂-I + I•
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. libretexts.orgyoutube.com This removes radicals from the reaction mixture, stopping the propagation cycle. Termination can occur in several ways, such as the combination of two growing chains or the reaction of a growing chain with an iodine radical. khanacademy.org
R-CF₂-CF₂• + •I → R-CF₂-CF₂-I or 2 R-CF₂-CF₂• → R-CF₂-CF₂-CF₂-CF₂-R
The prevalence of these radical pathways underscores the reactivity of fluoroalkenes and the utility of iodine as an effective chain transfer agent in creating specifically functionalized fluorinated molecules like this compound.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | C₆H₈F₄I₂ |
| Antimony trifluoride | SbF₃ |
| Carbon tetrafluoride | CF₄ |
| Tetrafluoroethylene (TFE) | C₂F₄ |
| Iodine | I₂ |
| Potassium persulfate | K₂S₂O₈ |
| 1,3-diiodo-5,5-dimethylhydantoin (DIH) | C₅H₆I₂N₂O₂ |
Regiospecificity and Stereochemical Control in Diiodination Processes
The synthesis of this compound from 3,3,4,4-tetrafluorohex-1,5-diene involves the addition of two iodine atoms across the two double bonds. The key challenge in this transformation is to control the regiospecificity, ensuring the formation of the 1,6-diiodo product over other possible isomers (e.g., 1,2- or 1,5-addition products), and to understand the stereochemical outcome of the reaction.
Given the electron-withdrawing nature of the tetrafluoroethyl bridge, the double bonds in 3,3,4,4-tetrafluorohex-1,5-diene are electron-deficient. The addition of molecular iodine (I₂) to such alkenes can proceed via different mechanisms, including radical or electrophilic pathways, each with distinct implications for regiochemistry and stereochemistry.
Radical Addition:
A free-radical addition of iodine to the diene could be initiated by heat or light. This process would likely involve the formation of a radical intermediate. For a 1,5-diene, this could potentially lead to cyclization products in addition to simple addition products. The regioselectivity in radical additions to unsymmetrical alkenes is governed by the stability of the resulting radical intermediate. In the case of 3,3,4,4-tetrafluorohex-1,5-diene, the initial addition of an iodine radical to one of the double bonds would generate a carbon-centered radical. The anti-Markovnikov addition is typically favored in radical reactions, which in this case would lead to the desired terminal iodination.
Electrophilic Addition:
Electrophilic iodination of alkenes typically proceeds through a cyclic iodonium (B1229267) ion intermediate. The subsequent nucleophilic attack by an iodide ion (from I₂ or an external source) opens the ring. For a diene, this process would occur at both double bonds. The regioselectivity of the nucleophilic attack on the iodonium ion is influenced by both steric and electronic factors. In electron-deficient alkenes, the regioselectivity can be complex.
The stereochemistry of electrophilic addition is typically anti, meaning the two iodine atoms would add to opposite faces of the double bond. For an acyclic system like 3,3,4,4-tetrafluorohexane (B8594934), this would lead to the formation of diastereomers if new stereocenters are created.
Table 1: Potential Factors Influencing Regio- and Stereoselectivity in the Diiodination of 3,3,4,4-tetrafluorohex-1,5-diene
| Factor | Influence on Regiospecificity | Influence on Stereochemistry |
| Reaction Mechanism | Radical addition favors terminal iodination. Electrophilic addition is governed by the stability of the carbocationic character in the transition state. | Radical addition can lead to a mixture of stereoisomers. Electrophilic addition typically results in anti-addition. |
| Solvent | Solvent polarity can influence the stability of charged intermediates in electrophilic addition, potentially affecting regioselectivity. | Coordinating solvents can influence the stereochemical outcome by interacting with intermediates. |
| Temperature | Higher temperatures can favor radical pathways and may reduce selectivity. | May influence the ratio of kinetic versus thermodynamic products. |
| Presence of Lewis Acids | Can enhance the electrophilicity of iodine, promoting an electrophilic mechanism. | Can influence the structure of the iodonium ion and the subsequent nucleophilic attack. |
Catalytic Systems for Enhanced Synthesis of Fluorinated Alkyl Iodides
While specific catalytic systems for the synthesis of this compound are not described in the literature, general methods for the synthesis of alkyl iodides, including fluorinated ones, can be considered. Catalysis can offer advantages in terms of reaction rate, yield, and selectivity.
Hypervalent Iodine Catalysis:
Hypervalent iodine reagents are known to catalyze a variety of transformations, including the functionalization of alkenes and dienes. chemicalbook.com In the context of diiodination, a catalytic cycle could be envisioned where a hypervalent iodine species activates molecular iodine or an iodide source to generate a more potent electrophilic iodine species. This approach has been successfully applied in the 1,4-difunctionalization of dienes, suggesting its potential for controlling regioselectivity. chemicalbook.com
Metal-Based Catalysis:
Transition metal catalysts are widely used in organic synthesis. For the synthesis of alkyl iodides, various metal-based systems have been reported, although not specifically for the diiodination of fluorinated dienes. For instance, methods for the iodination of C-H bonds or the conversion of other functional groups to iodides often employ transition metal catalysts. It is conceivable that a catalytic system could be developed to promote the addition of iodine to the diene with high efficiency and selectivity.
Table 2: Illustrative Catalytic Approaches for Alkyl Iodide Synthesis
| Catalytic System | Description | Potential Applicability to Fluorinated Diene Diiodination |
| Hypervalent Iodine(I)/Iodine(III) Catalysis | Utilizes a catalytic amount of an iodine(I) species that is oxidized in situ to an active iodine(III) species, which then participates in the functionalization reaction. chemicalbook.com | Could potentially control the regioselectivity of iodine addition to the 1,4-positions of the diene system, although the target is a 1,6-diiodide. |
| Iodine-Mediated Oxidation | Involves the oxidation of molecular iodine to a more electrophilic species, such as an iodonium cation, using an oxidant. This electrophilic iodine can then react with alkenes. | This approach could be adapted to the diiodination of the fluorinated diene, with the regioselectivity being a key aspect to investigate. |
| Photoredox Catalysis | Uses a photocatalyst to generate radical intermediates under mild conditions. | A photoredox cycle could be designed to generate iodine radicals for addition to the diene, potentially offering good control over the reaction conditions. |
It is important to reiterate that the application of these general methodologies to the specific synthesis of this compound would require dedicated experimental investigation to determine the optimal conditions and to characterize the resulting products thoroughly.
Chemical Reactivity and Transformation Pathways of 1,6 Diiodo 3,3,4,4 Tetrafluorohexane
Reactions Involving the Terminal Iodine Functionality
The iodine atoms at the 1 and 6 positions of the hexane (B92381) chain are the most reactive sites in the molecule. The electron-withdrawing effect of the adjacent tetrafluoroethylene (B6358150) unit polarizes the C-I bond, making the carbon atom electrophilic and the iodine a good leaving group. This inherent reactivity allows for a variety of chemical transformations.
Perfluoroalkyl iodides, including structures analogous to 1,6-Diiodo-3,3,4,4-tetrafluorohexane, are known to undergo nucleophilic substitution, although their reactivity can differ from non-fluorinated alkyl iodides. google.com Due to the high electronegativity of the perfluoroalkyl group, direct S-N-2-type displacement at the carbon atom can be challenging, with nucleophiles sometimes attacking the iodine atom instead. google.com However, substitution reactions can be achieved.
One effective method involves the generation of a perfluoroalkyl nucleophile through the reaction of a perfluoroalkyl iodide with an organic reducing agent like tetrakis(dimethylamino)ethylene (B1198057) (TDAE). researchgate.net This approach creates a charge transfer complex that facilitates the formation of a nucleophilic perfluoroalkyl species, capable of reacting with various electrophiles. researchgate.net
Another pathway for substitution is the radical nucleophilic substitution (S-RN-1) mechanism. benthamdirect.com This multi-step process involves the formation of radical and radical anion intermediates and is particularly effective for substrates like perfluoroalkyl halides that are often unreactive under standard polar substitution conditions. benthamdirect.com The S-RN-1 mechanism typically requires an initiation step, which can be induced by light, electrodes, or other reagents, to generate the initial radical anion. benthamdirect.com
Research has also demonstrated that simple inorganic bases, such as sodium t-butoxide (tBuONa) or potassium hydroxide (B78521) (KOH), can activate perfluoroalkyl iodides. rsc.org Mechanistic studies suggest that a halogen bond interaction between the base and the iodine atom promotes the homolytic cleavage of the C-I bond, leading to the formation of a perfluoroalkyl radical which can then participate in subsequent reactions, including those that result in a net substitution. rsc.org
Table 1: Comparison of Nucleophilic Substitution Approaches for Fluoroiodocarbons
| Method | Activating Agent/Condition | Mechanism | Key Feature |
| Reductive Nucleophile Generation | Tetrakis(dimethylamino)ethylene (TDAE) | Formation of a charge transfer complex | Generates a perfluoroalkyl nucleophile for reaction with electrophiles. researchgate.net |
| Radical Nucleophilic Substitution | Light, Electrodes, etc. | S-RN-1 (Chain reaction with radical anion intermediates) | Effective for substrates inert to polar substitution mechanisms. benthamdirect.com |
| Base-Promoted Activation | tBuONa, KOH | Halogen bond-assisted homolysis of C-I bond | Does not require transition metals or photoredox catalysts. rsc.org |
The relatively weak carbon-iodine bond in this compound allows for its homolytic cleavage to generate radicals. This property makes it a useful component in free-radical polymerization and addition reactions.
This compound and similar structures serve as effective chain transfer agents in the free-radical polymerization of fluoroolefins. google.comjustia.com In these processes, a growing polymer chain abstracts an iodine atom from the diiodoalkane. This terminates the original polymer chain and leaves a I-(CH₂)-₂-(CF₂)-₂-(CH₂)-₂• radical, which can then initiate the growth of a new polymer chain. google.comjustia.com This method is valuable for controlling the molecular weight of the resulting fluoropolymers and for introducing reactive iodine end-groups, which can be used for subsequent crosslinking or chain extension. justia.comgoogle.comgoogleapis.com
The initiation of these radical processes can be achieved through various means, including the use of standard radical initiators like ammonium (B1175870) persulfate or perfluoro(propionyl peroxide), or through irradiation. google.comnih.gov More recent methods utilize visible light in combination with photocatalysts or Lewis bases like phosphines, which form an electron-donor-acceptor (EDA) complex with the perfluoroalkyl iodide. nih.gov Irradiation of this complex facilitates the homolytic C-I bond cleavage, initiating the radical chain reaction under milder conditions than traditional methods. nih.gov
An unsuccessful attempt to react 1,2-diiodotetrafluoroethane (B1220659) with ethylene (B1197577) in the presence of benzoyl peroxide highlights the specific conditions required for such radical additions. nasa.gov However, this compound is explicitly mentioned as a chain transfer agent in several patents, indicating its utility in producing fluoropolymers. google.comgoogleapis.comgoogleapis.com
The terminal iodine atoms of this compound serve as functional handles for transition metal-catalyzed cross-coupling reactions, a powerful method for forming new carbon-carbon bonds. While specific studies detailing the cross-coupling of this exact molecule are not prevalent in the provided search results, the reactivity of perfluoroalkyl iodides in such reactions is well-established.
These reactions typically involve the oxidative addition of the C-I bond to a low-valent transition metal catalyst (e.g., palladium or copper), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. This allows for the coupling of the -(CH₂)-₂-(CF₂)-₂-(CH₂)-₂- fragment with a wide variety of organic groups, such as aryl, vinyl, or alkyl moieties.
The general utility of perfluoroalkyl iodides (R-F-I) in coupling reactions with aryl halides is a common synthetic conversion, demonstrating the feasibility of this approach. researchgate.net This methodology provides a direct route to incorporating fluorinated aliphatic chains into more complex molecular architectures.
The carbon-iodine bonds in this compound can be selectively reduced to carbon-hydrogen bonds or eliminated to form alkenes. These dehalogenation processes are fundamental transformations in organic synthesis.
Reduction of the C-I bond can be achieved using various reducing agents, such as metal hydrides or catalytic hydrogenation. This process replaces the iodine atoms with hydrogen, yielding 3,3,4,4-tetrafluorohexane (B8594934). This transformation is useful when the diiodo compound is used as an intermediate to build a specific carbon skeleton, and the terminal iodine functionality is no longer required.
Eliminative dehalogenation, where both iodine atoms are removed to form a cyclic structure or where an iodine and a neighboring hydrogen are removed to form a terminal alkene, represents another potential pathway. While specific examples for this compound were not detailed in the search results, these are standard transformations for dihaloalkanes.
Transformations Involving the Tetrafluorinated Aliphatic Backbone
The central -(CF₂)-₄- segment of the molecule is significantly less reactive than the terminal C-I bonds. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to cleavage.
Direct transformation of the C-F bonds in saturated aliphatic systems is exceptionally challenging and typically requires harsh conditions or highly specialized reagents. baranlab.org The high bond dissociation energy of the C-F bond makes it inert to most common chemical reagents. baranlab.orgdokumen.pub
However, the field of C-F bond activation is an active area of research. baranlab.org These methods often involve transition metal complexes that can insert into the C-F bond or microbial enzymes, known as dehalogenases or defluorinases, which can catalyze C-F bond cleavage under physiological conditions. scribd.comresearchgate.net For instance, some microbial dehalogenases operate via a nucleophilic attack on the carbon atom of the C-F bond. scribd.comresearchgate.net While these represent potential transformation pathways, their application specifically to this compound is not documented in the provided search results. For this particular molecule, any reaction is overwhelmingly likely to occur at the more labile C-I bonds rather than the robust C-F bonds of the aliphatic backbone. synquestlabs.com
Modifications and Derivatizations of the Hexane Chain
The primary sites for chemical modification on the this compound molecule are the two terminal carbon-iodine bonds. These bonds are susceptible to a variety of transformations, including radical additions, nucleophilic substitutions, and reductive dehalogenations, which can be used to introduce a wide range of functional groups.
One of the most common reactions involving alkyl iodides is their participation in radical addition reactions, particularly across unsaturated systems like alkenes. libretexts.org In the presence of a radical initiator, such as peroxides or through photochemical induction, the C-I bond can undergo homolytic cleavage to generate a fluoroalkyl radical. This reactive intermediate can then add to an alkene, leading to the formation of a new carbon-carbon bond. The resulting radical can subsequently abstract an atom, often a hydrogen or another iodine, to yield the final product. utexas.edu For a diiodo compound like this compound, this process can occur at one or both ends of the chain, allowing for the synthesis of mono-adducts or di-adducts depending on the stoichiometry of the reactants.
The general scheme for the radical addition of a diiodo-fluoroalkane to an alkene can be represented as follows:
Initiation: ROOR → 2 RO• RO• + I-(CF₂)n-I → RO-I + •(CF₂)n-I
Propagation: •(CF₂)n-I + CH₂=CHR → I-(CF₂)n-CH₂-CHR• I-(CF₂)n-CH₂-CHR• + I-(CF₂)n-I → I-(CF₂)n-CH₂-CHRI + •(CF₂)n-I
This process can be tailored to introduce various functionalities by choosing an appropriately substituted alkene. For instance, the use of allyl alcohol could lead to the introduction of terminal hydroxyl groups, a key step in the formation of fluorinated diols.
| Reactant | Product | Reaction Type | Potential Application |
| Allyl Alcohol | Dihydroxy-terminated fluoroalkane | Radical Addition | Precursor for polyesters and polyurethanes |
| Ethylene | Elongated diiodo-fluoroalkane | Radical Addition | Chain extension |
| Acrylate (B77674) Esters | Diester-terminated fluoroalkane | Radical Addition | Synthesis of fluorinated plasticizers |
This table illustrates potential derivatizations of this compound based on known reactions of similar compounds.
Exploration of Novel Reaction Pathways and Derivatives
The difunctional nature of this compound makes it a prime candidate for the synthesis of linear polymers and for investigating intramolecular reactions such as cyclization.
Telechelic polymers are macromolecules that contain reactive functional groups at their chain ends. google.com These polymers are valuable as building blocks for creating more complex macromolecular architectures, such as block copolymers and polymer networks. rsc.org Diiodo-fluoroalkanes are excellent precursors for telechelic fluorinated polymers due to the reactivity of the C-I bonds.
One established method for synthesizing telechelic fluorinated polymers is through radical telomerization. In this process, a diiodo-fluoroalkane acts as a chain transfer agent in the polymerization of a suitable monomer. For example, the telomerization of an alkene with this compound would be expected to produce oligomers and polymers with iodine atoms at both ends.
These terminal iodine atoms can then be converted into other functional groups. For instance, reaction with ethylene followed by hydrolysis can introduce terminal hydroxyl groups, yielding a fluorinated α,ω-diol. These diols are key monomers in the synthesis of high-performance fluorinated polyurethanes and polyesters, which are known for their thermal stability, chemical resistance, and low surface energy.
| Precursor | Reaction Steps | Final Product | Polymer Type |
| This compound | 1. Radical telomerization with an alkene (e.g., ethylene) 2. Hydrolysis | α,ω-dihydroxy-poly(alkylene-co-tetrafluorohexane) | Telechelic Fluorinated Diol |
| This compound | 1. Radical telomerization with an acrylate monomer 2. End-group modification | α,ω-dicarboxy-poly(acrylate-co-tetrafluorohexane) | Telechelic Fluorinated Diacid |
This table outlines hypothetical pathways to telechelic fluorinated polymers starting from this compound.
The presence of two iodine atoms in this compound opens up the possibility of intramolecular reactions, most notably cyclization. Reductive cyclization is a common method for forming cyclic compounds from dihaloalkanes. This can be achieved using various reducing agents, such as zinc dust or chromium(II) chloride. acs.org In the case of this compound, an intramolecular reductive coupling would be expected to yield a six-membered ring, 3,3,4,4-tetrafluorocyclohexane.
The reaction would likely proceed through a radical or organometallic intermediate. The feasibility and yield of such a cyclization would depend on factors such as reaction conditions, the concentration of the diiodoalkane (favoring intramolecular reaction at high dilution), and the stability of the resulting cyclic structure.
Furthermore, visible-light-induced cyclization reactions have been developed for perfluoroalkyl iodides with alkenes, leading to the formation of complex heterocyclic structures. researchgate.net While these studies often focus on intermolecular reactions, the principles could be adapted for intramolecular cyclization of a diiodoalkane bearing a pendant unsaturated group.
Rearrangement reactions of this compound are less predictable without experimental data. However, under certain conditions, such as in the presence of strong Lewis acids or upon generation of carbocationic intermediates, rearrangements of the carbon skeleton could potentially occur, although the stability of the partially fluorinated chain might disfavor such transformations.
| Starting Material | Reaction Type | Potential Product |
| This compound | Reductive Intramolecular Coupling | 3,3,4,4-Tetrafluorocyclohexane |
| A derivative of this compound with a terminal alkene | Radical-mediated Intramolecular Cyclization | A fluorinated bicyclic compound |
This table illustrates potential cyclization reactions involving this compound.
Advanced Analytical Methodologies in Fluoroiodocarbon Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information about the atomic arrangement and bonding within a molecule. For a unique compound like 1,6-Diiodo-3,3,4,4-tetrafluorohexane, a combination of techniques is required for unambiguous structural confirmation and purity evaluation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organofluorine chemistry. The presence of the magnetically active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a wealth of structural information. For organofluorine compounds, ¹⁹F NMR data is crucial to confirm the incorporation of fluorinated moieties. cas.cn
For this compound (ICH₂CH₂CF₂CF₂CH₂CH₂I), a multi-nuclear NMR analysis would be performed.
¹H NMR: The proton spectrum would show distinct signals for the two non-equivalent methylene (B1212753) (CH₂) groups. The protons of the CH₂ group adjacent to the iodine atom would appear as a triplet, shifted downfield due to the electronegativity of iodine. The protons of the CH₂ group adjacent to the fluorinated carbon would also present as a triplet, with additional, smaller splitting due to coupling with the fluorine atoms (³JHF).
¹⁹F NMR: The four fluorine atoms are chemically equivalent, and their spectrum would consist of a triplet, resulting from coupling to the two adjacent protons of the methylene group (³JFH).
¹³C NMR: The carbon spectrum would display three unique signals corresponding to the three different carbon environments: the carbon bonded to iodine (–CH₂I), the carbon adjacent to the fluorinated group (–CH₂CF₂–), and the fluorinated carbon itself (–CF₂–). The chemical shifts would be significantly influenced by the attached halogens.
In cases of complex spectra or unexpected isomerism, variable-temperature NMR studies can be employed to investigate dynamic processes. nih.govias.ac.in
Table 1: Predicted NMR Spectroscopic Data for this compound This table presents predicted data based on established principles of NMR spectroscopy for organofluorine compounds.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.3 | Triplet (t) | 2H, –CH₂I |
| ¹H | ~2.6 | Triplet of triplets (tt) | 2H, –CH₂CF₂– |
| ¹⁹F | ~-115 | Triplet (t) | 4F, –CF₂– |
| ¹³C | ~5 | Singlet | –CH₂I |
| ¹³C | ~35 (triplet due to J-coupling with F) | Triplet (t) | –CH₂CF₂– |
| ¹³C | ~118 (triplet due to J-coupling with F) | Triplet (t) | –CF₂– |
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and, consequently, the elemental formula of a compound. For this compound, HRMS would confirm the molecular formula C₆H₈F₄I₂. chemicalbook.com
Tandem mass spectrometry (MS/MS) provides structural details through controlled fragmentation of the molecular ion. The fragmentation pattern is key to confirming the connectivity of the atoms. For fluorine compounds, molecular ions are often not observed with standard electron ionization (EI). jeol.com In such cases, soft ionization techniques like field ionization (FI) or chemical ionization (CI) are more suitable for observing the parent molecule. jeol.com
Expected fragmentation pathways for this compound would include:
Cleavage of the weak Carbon-Iodine bond, resulting in the loss of an iodine radical ([M-I]⁺).
Loss of hydrogen iodide ([M-HI]⁺).
Cleavage of the central C-C bond of the tetrafluoroethyl moiety.
Sequential losses of smaller fragments from the aliphatic chain.
Table 2: Predicted Key Mass Fragments for this compound in MS/MS Analysis This table presents hypothetical fragmentation data for structural elucidation.
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 409.86 | [C₆H₈F₄I₂]⁺ | Molecular Ion |
| 282.96 | [C₆H₈F₄I]⁺ | Loss of •I |
| 281.95 | [C₆H₇F₄I]⁺ | Loss of HI |
| 155.00 | [C₄H₄F₄I]⁺ | Cleavage and rearrangement |
| 126.90 | [I]⁺ | Iodine ion |
Chromatographic techniques are essential for separating components of a complex mixture prior to their detection and identification by mass spectrometry. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and polarity of the analytes.
GC-MS: This technique is well-suited for the analysis of volatile and semi-volatile organofluorine compounds. tudelft.nl For atmospheric analysis of fluorine-containing greenhouse gases, GC-MS systems can be equipped with pre-concentration steps to achieve high precision and meet detection requirements. d-nb.info While this compound is likely volatile enough for GC analysis, derivatization can sometimes be employed to improve the chromatographic behavior of certain analytes. numberanalytics.comrsc.org
LC-MS: LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the standard method for detecting a wide array of fluorinated compounds, including persistent organic pollutants, in complex matrices. chromatographyonline.comnih.gov This powerful technique offers the sensitivity and selectivity needed to resolve numerous analytes. chromatographyonline.com For fluoroiodocarbons in reaction mixtures or environmental samples, a method using a reverse-phase column (e.g., C18) with a suitable mobile phase, such as acetonitrile (B52724) and water, would be typical. shimadzu.com
Table 3: Typical Chromatographic Conditions for Fluoroiodocarbon Analysis This table outlines representative starting parameters for method development based on common practices for fluorinated compounds. d-nb.infoshimadzu.com
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms) | Reverse-phase (e.g., C18, 2.1 x 100 mm) |
| Injection Mode | Split/Splitless | Large Volume Injection or standard loop |
| Oven/Column Temp. | Temperature gradient (e.g., 50°C to 280°C) | Isothermal (e.g., 45°C) |
| Mobile Phase | Helium (Carrier Gas) | Gradient of Acetonitrile and Water (often with additives like ammonium (B1175870) acetate) |
| Detector | Quadrupole or Time-of-Flight (TOF) MS | Triple Quadrupole (QqQ) or Orbitrap MS |
| Ionization | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), negative mode |
Quantitative Analysis and Trace Detection of Organofluorine Intermediates
Quantifying organofluorine intermediates like this compound is crucial for monitoring reaction progress, assessing product yield, and detecting trace-level contaminants. LC-MS/MS is a primary tool for the quantitative determination of fluorinated alkyl substances. nih.gov
Achieving accurate quantification at low levels presents several challenges. The ubiquitous nature of some fluorinated compounds can lead to background contamination in the lab. shimadzu.com Furthermore, complex sample matrices can suppress or enhance the ionization of the target analyte, leading to inaccurate results. researchgate.net To overcome these issues, analytical methods often incorporate isotopically labeled internal standards, which behave similarly to the analyte during sample preparation and analysis, thus correcting for matrix effects and procedural losses. researchgate.netnih.govtandfonline.com
For trace detection in aqueous samples, sample enrichment and concentration steps, such as solid-phase extraction (SPE) or large-volume injection, are often necessary to achieve the required limits of detection (LOD). nih.govresearchgate.net Another approach for quantifying organofluorine content is Combustion Ion Chromatography (CIC), which measures the total amount of extractable organofluorine (EOF) in a sample, providing a measure of the total fluorine burden without identifying individual compounds. tudelft.nlchromatographyonline.comnih.gov
Table 4: Comparison of Quantitative Techniques for Organofluorine Compounds
| Technique | Principle | Selectivity | Common Application | Reference |
|---|---|---|---|---|
| LC-MS/MS | Separates compounds by chromatography and detects specific mass transitions. | High (Compound-specific) | Quantification of known PFAS and intermediates in food, water, and biological samples. | nih.govnih.gov |
| GC-MS | Separates volatile compounds by chromatography for mass analysis. | High (Compound-specific) | Analysis of volatile fluorinated compounds, such as greenhouse gases or chemical agents. | d-nb.inforsc.org |
| Combustion Ion Chromatography (CIC) | Combusts sample to convert all organofluorine to fluoride (B91410) (F⁻), which is then measured by IC. | Low (Measures total organic fluorine) | Screening for total extractable or adsorbable organofluorine (EOF/AOF) content. | tudelft.nlnih.gov |
Method Development for Comprehensive Characterization of Fluorinated Materials
A robust strategy for characterizing new fluorinated materials, or for analyzing samples for the presence of specific fluoroiodocarbons, requires systematic method development. This process ensures that the analytical results are reliable, reproducible, and fit for purpose. nih.gov
The development workflow typically involves several stages:
Sample Preparation: The first step is to develop an effective extraction and clean-up procedure. For solid samples, this might involve solvent extraction, while for liquid samples, solid-phase extraction (SPE) with a suitable sorbent (e.g., weak anion-exchange) is common for isolating fluorinated analytes. chromatographyonline.comnih.gov The goal is to remove interfering matrix components that could affect the analysis. researchgate.net
Instrumental Analysis: A combination of analytical techniques is often employed. researchgate.net Initial screening might be done with GC-MS or LC-MS to identify potential compounds. Unambiguous structural confirmation is then achieved using HRMS for accurate mass and NMR for detailed structural connectivity. cas.cn
Method Validation: Once a method is developed, it must be validated to assess its performance. This includes determining the accuracy, precision, linearity, limits of detection (LOD), and limits of quantification (LOQ). nih.gov Spike recovery experiments are performed to evaluate the efficiency of the extraction process and to quantify matrix effects. chromatographyonline.comresearchgate.net
Application: The validated method can then be applied to routine analysis of samples, such as monitoring for this compound in industrial process streams or environmental samples.
This comprehensive approach, integrating multiple advanced analytical methodologies, is crucial for the rigorous characterization of fluorinated compounds and the materials derived from them. researchgate.netresearchgate.net
Role in Polymer Chemistry and Advanced Materials Science
1,6-Diiodo-3,3,4,4-tetrafluorohexane as a Chain Transfer Agent in Polymerization Processes
In polymer chemistry, a chain transfer agent is a molecule that can react with a growing polymer chain, terminating the chain's growth and initiating a new one. wikipedia.org This process is crucial for controlling the molecular weight of the final polymer. wikipedia.org this compound is recognized as an effective iodinated chain transfer agent, particularly in radical polymerization processes. googleapis.com Its utility stems from the relatively weak carbon-iodine (C-I) bonds, which can be homolytically cleaved to participate in polymerization kinetics.
Iodine Transfer Polymerization (ITP) is a method of controlled radical polymerization that enables the synthesis of well-defined polymers. researchgate.net Fluoroelastomers, a class of synthetic polymers known for their exceptional resistance to heat and chemicals, are often synthesized via radical polymerization. 20.210.105nih.gov In this context, this compound serves as a key chain transfer agent. googleapis.comgoogle.com During polymerization, the growing polymer radical abstracts an iodine atom from the diiodoalkane, leaving behind a radical that can initiate the growth of a new polymer chain. This transfer process allows for the creation of telechelic polymers, which have reactive iodine atoms at both ends of the polymer chain. google.com These terminal iodine groups are essential for subsequent curing reactions and for the synthesis of more complex polymer architectures like block copolymers. 20.210.105
Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), encompasses techniques like ITP and Reversible Addition-Fragmentation Chain Transfer (RAFT) that provide precise control over the polymerization process. researchgate.netwikipedia.org The use of fluorinated diiodides such as this compound is a hallmark of ITP. researchgate.net This technique is valued for its ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). researchgate.netnih.gov The reversible nature of the iodine transfer allows the polymer chains to grow at a similar rate, leading to a more uniform polymer population compared to conventional free-radical polymerization. researchgate.net This level of control is critical for producing high-performance materials where consistent properties are paramount.
The primary function of a chain transfer agent is to regulate the molecular weight of the polymer. wikipedia.org By adjusting the ratio of monomer to chain transfer agent, chemists can effectively tailor the length of the polymer chains. researchgate.net The use of a difunctional agent like this compound results in polymers with functional groups at both chain ends. google.com This bifunctionality is a cornerstone for creating advanced polymer architectures. For instance, the iodine-terminated chains can be used as macroinitiators for the synthesis of block copolymers, where different polymer segments are linked together, or they can be linked to form higher molecular weight chains. This control over both size and end-group functionality is essential for designing polymers with specific physical and mechanical properties. researchgate.net
Design and Synthesis of Functional Fluorinated Polymers
The incorporation of this compound into polymerization schemes allows for the creation of functional fluorinated polymers with tailored properties. The iodine end-groups introduced by this chain transfer agent are not merely a consequence of the polymerization process but are intentionally designed features that impart specific reactivity to the polymer.
Fluoroelastomers must be cured or cross-linked to develop the robust mechanical properties required for applications in sealing, hoses, and other demanding environments. googleapis.com Peroxide curing is a common method used for this purpose. google.com The iodine atoms at the ends of the polymer chains, introduced by chain transfer agents like this compound, serve as active cure sites. googleapis.comgoogle.com In the presence of an organic peroxide and a coagent, these C-I bonds can be cleaved to form radicals, which then combine to create a stable, three-dimensional cross-linked network. googleapis.com This process is fundamental to producing durable fluoroelastomer articles. google.com
Table 1: Role of this compound in Polymerization This interactive table summarizes the functions of the compound in different polymerization contexts.
| Polymerization Process | Role of this compound | Outcome | Key References |
| Iodine Transfer Polymerization (ITP) | Chain Transfer Agent | Synthesis of fluoroelastomers with controlled molecular weight and iodine end-groups. | google.com, googleapis.com, researchgate.net |
| Controlled Radical Polymerization (CRP) | Mediator | Production of polymers with narrow molecular weight distribution (low polydispersity). | researchgate.net, nih.gov |
| Peroxide Curing | Source of Cure Sites | The terminal iodine atoms act as reactive sites for cross-linking with peroxides. | google.com, googleapis.com, google.com |
The ability to create well-defined, functionalized fluoroelastomers using this compound opens pathways to specialized materials with enhanced characteristics. The iodine-terminated prepolymers can be considered building blocks for more complex systems. For example, they can be used to synthesize block copolymers where a fluoroelastomer segment is combined with another polymer type to achieve a unique combination of properties, such as flexibility and processability. The controlled nature of ITP ensures that these specialized architectures can be synthesized with high precision, leading to materials with improved thermal stability and chemical resistance for use in advanced industries like aerospace and automotive. nih.gov
Applications in High-Performance Materials
The strategic incorporation of fluorine atoms into polymer structures imparts a unique combination of properties, making fluorinated materials indispensable in high-performance applications. The compound this compound, while a specific and less commonly cited monomer, represents a class of fluorinated building blocks utilized in creating advanced materials. Its partially fluorinated backbone, flanked by reactive iodine end-groups, offers a pathway to synthesize polymers with tailored characteristics. While direct research on this specific compound is limited, its role can be understood through the lens of similar, more extensively studied fluorinated diiodoalkanes, such as 1,6-diiodoperfluorohexane (B46685). researchgate.net These monomers are instrumental in the synthesis of fluorinated polyesters and polyurethanes, which are valued for their exceptional stability and durability in extreme environments.
Contribution to Thermal Stability and Chemical Resistance of Fluorinated Materials
Fluorinated polymers are renowned for their high thermal stability and broad chemical resistance, properties that are directly attributable to the high electronegativity and small atomic radius of the fluorine atom. rsc.org The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a dissociation energy of approximately 120 kcal·mol⁻¹. rsc.org This inherent strength means that a significant amount of energy is required to break these bonds, translating to high thermal stability in the resulting polymers. rsc.orgcore.ac.uk For instance, polytetrafluoroethylene (PTFE) exhibits exceptional thermal stability, remaining intact at temperatures up to 550 °C. astm.org
The structure of the fluorinated segment plays a crucial role in the final properties of the polymer. While fully fluorinated polymers like PTFE offer the highest levels of stability, partially fluorinated polymers, which would be synthesized from this compound, still exhibit significantly enhanced properties compared to their non-fluorinated counterparts. 20.210.105 The presence of hydrogen atoms in the polymer chain can make them slightly more vulnerable to chemical and oxidative attack than perfluorinated polymers. 20.210.105 However, these materials still find widespread use in demanding applications where a balance of performance and processability is required.
Interactive Data Table: Thermal Properties of Fluorinated Polymers
| Polymer | Monomer(s) | Melting Point (°C) | Maximum Continuous Use Temperature (°C) |
| Polytetrafluoroethylene (PTFE) | Tetrafluoroethylene (B6358150) | ~327 | 260 specialchem.com |
| Polyvinylidene Fluoride (B91410) (PVDF) | 1,1-difluoroethene | ~177 | 150 |
| Fluorinated Ethylene (B1197577) Propylene (FEP) | Tetrafluoroethylene, Hexafluoropropylene | ~260 | 200 |
| Perfluoroalkoxy Alkane (PFA) | Tetrafluoroethylene, Perfluoroalkyl vinyl ether | ~305 | 260 |
Note: The data presented here is for general illustrative purposes and can vary based on the specific grade and processing of the polymer.
Role in Adhesives and Sealants Research (related to LOX compatibility of fluorinated polyesters from diacids)
In the aerospace and cryogenics industries, materials that are compatible with liquid oxygen (LOX) are of critical importance to prevent catastrophic failures. astm.org Fluorinated polymers are among the most compatible materials for use in oxygen systems due to their high ignition resistance and low heat of combustion. astm.orgnasa.gov The development of adhesives and sealants based on fluorinated polyesters is an active area of research, driven by the need for reliable materials in these extreme environments.
The synthesis of fluorinated polyesters for such applications often involves the use of fluorinated diacids. Biocatalytic methods have been explored for the synthesis of fluorinated polyesters from activated diesters and fluorinated diols. nih.gov Research has shown that the structure of the fluorinated diol, particularly the spacing between the fluorine atoms and the hydroxyl groups, can significantly impact the molecular weight and properties of the resulting polymer. nih.gov
The compatibility of these materials with LOX is attributed to the high degree of fluorination, which minimizes the presence of reactive C-H bonds that can be a point of ignition in an oxygen-rich environment. nasa.govnasa.gov Fully fluorinated, straight-chain polymers have demonstrated the highest compatibility with fluorine and fluorine-oxygen mixtures. nasa.gov Therefore, the incorporation of the 3,3,4,4-tetrafluorohexane (B8594934) moiety from a monomer like this compound would be expected to enhance the LOX compatibility of the resulting polyester (B1180765) adhesive or sealant.
Interactive Data Table: Compounds Mentioned in this Article
Computational Chemistry and Theoretical Investigations of Fluoroiodocarbons
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of fluoroiodocarbons. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For a molecule like 1,6-diiodo-3,3,4,4-tetrafluorohexane, these studies would begin with the optimization of its three-dimensional structure to find the most stable conformation.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. In fluoroiodocarbons, the presence of highly electronegative fluorine atoms and the relatively weak C-I bond significantly influences the electronic landscape of the molecule.
Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution and intramolecular interactions, such as hyperconjugation. For instance, in related halogenated alkanes, calculations can quantify the partial charges on each atom, providing insight into the polarity of the C-F and C-I bonds. mdpi.com
Table 1: Calculated Electronic Properties of a Model Fluoroalkane (Note: This table presents hypothetical data for a representative fluoroalkane, as specific data for this compound is not available in the public domain.)
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -8.5 eV | DFT/B3LYP/6-311G(d,p) |
| LUMO Energy | -0.5 eV | DFT/B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 8.0 eV | DFT/B3LYP/6-311G(d,p) |
| Dipole Moment | 2.1 D | DFT/B3LYP/6-311G(d,p) |
Modeling of Reaction Mechanisms and Transition States Involving Iodine and Fluorine
A significant area of theoretical investigation for this compound would be the study of its reaction mechanisms, particularly the cleavage of the carbon-iodine bond. Computational methods can map the potential energy surface of a reaction, identifying the structures of transition states and the energies of activation. nih.gov This is crucial for understanding the conditions under which the molecule might undergo reactions such as nucleophilic substitution or radical-initiated processes.
For example, the homolytic cleavage of the C-I bond to form radical intermediates is a likely pathway under photolytic or thermal conditions. Quantum chemical calculations can determine the bond dissociation energy (BDE) of the C-I bond, providing a quantitative measure of its strength. Similarly, the mechanisms of reactions with other species, such as nucleophiles or radicals, can be modeled. rsc.orgrsc.org The cleavage of the C-F bond, while generally more difficult due to its high strength, can also be investigated under specific catalytic or enzymatic conditions. researchgate.net
Table 2: Hypothetical Calculated Bond Dissociation Energies (BDEs) for this compound (Note: This table presents hypothetical data as specific calculations for this compound are not publicly available.)
| Bond | Calculated BDE (kcal/mol) | Computational Method |
|---|---|---|
| C-I | ~53 | G4(MP2) |
| C-F | ~110 | G4(MP2) |
| C-C (backbone) | ~85 | G4(MP2) |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Fluoroiodocarbons
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. mdpi.com For fluoroiodocarbons, QSPR models can be developed to predict properties such as boiling point, vapor pressure, and solubility. nih.gov
These models are built by correlating a set of calculated molecular descriptors with experimentally determined properties for a series of related compounds. researchgate.net The molecular descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). nih.govaimspress.com For a compound like this compound, QSAR/QSPR models developed for halogenated hydrocarbons could provide estimates of its environmental fate and transport properties. nih.govnih.gov
Simulation and Prediction of Molecular Interactions in Fluorinated Systems
Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules in condensed phases, such as liquids or solutions. researchgate.netgithub.io For this compound, MD simulations could be used to predict its bulk properties and to understand how its molecules interact with each other and with other substances. scienomics.comresearchgate.net
These simulations model the forces between atoms using a force field, which is a set of parameters that describe the potential energy of the system. By simulating the movement of a large number of molecules over time, properties such as density, viscosity, and diffusion coefficients can be calculated. Furthermore, MD simulations can provide detailed insights into the nature of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which are significant in fluorinated systems. psu.edu
Environmental and Biological Research Perspectives on Polyfluorinated Iodine Alkanes General
Environmental Occurrence and Distribution of Fluorinated Iodine Alkanes
Polyfluorinated iodine alkanes have been detected in the environment, particularly in proximity to fluorochemical manufacturing facilities. nih.gov As residual raw materials, they can be present in fluoropolymers. sigmaaldrich.comnih.gov Studies have identified fluorinated iodine alkanes (FIAs) and fluorinated telomer iodides (FTIs) in the air and soil around such industrial sites. nih.gov For instance, research conducted around a fluorochemical manufacturing plant in Shandong province, northern China, confirmed the presence of these compounds. nih.gov
However, specific quantitative data on the environmental concentrations of fluorinated diiodine alkanes (FDIAs), such as 1,6-Diiodo-3,3,4,4-tetrafluorohexane, in various environmental compartments like air, water, and soil remain limited. While some polyfluorinated iodides were detected in the air, diiodofluoroalkanes (FDIAs) were not found in any of the air samples in one study. This suggests that their environmental occurrence may be more localized or at concentrations below current detection limits in the areas studied.
Mechanisms of Environmental Transformation and Degradation Pathways
The environmental transformation of polyfluorinated iodine alkanes is a key area of research, as their degradation can lead to the formation of other perfluorinated compounds. The atmospheric fate of these compounds is of particular interest. For related compounds like fluorotelomer iodides (FTIs), photolysis is considered a dominant degradation pathway. acs.org The atmospheric lifetime of FTIs is estimated to be on the order of a few days in the summer and a few weeks in the winter at mid-latitudes. acs.org Photolysis of 4:2 fluorotelomer iodide has been shown to yield C₄F₉CH₂CHO as a major product. acs.org It is proposed that the atmospheric oxidation of fluorotelomer iodides could be a source of perfluorocarboxylic acids (PFCAs). acs.org
The strong carbon-fluorine bond generally makes perfluorinated and polyfluorinated compounds resistant to degradation. nih.gov While biodegradation of some polyfluorinated compounds has been observed, it is often incomplete and may not lead to full mineralization. researchgate.net For many of these compounds, there is a lack of evidence for significant biodegradation contributing to their environmental fate. researchgate.net The addition of iodide has been shown to accelerate the reductive defluorination of some per- and polyfluoroalkyl substances (PFAS) under UV light in laboratory settings, suggesting a potential role for iodine in the degradation of these persistent chemicals. nih.govucr.eduacs.org However, specific studies on the biodegradation or detailed photodegradation pathways of this compound and other FDIAs are not extensively available.
Q & A
Q. What are the recommended synthetic strategies for 1,6-Diiodo-3,3,4,4-tetrafluorohexane, and how can reaction conditions be optimized?
Synthesis typically involves fluorination and iodination of hexane derivatives. A common approach is halogen exchange using fluorinating agents like SF₄ or HF-pyridine, followed by iodination with elemental iodine under controlled temperatures (e.g., 25–100°C). Light-sensitive reactions require amber glassware and inert atmospheres to prevent decomposition . Optimization involves adjusting molar ratios (e.g., iodine excess for complete substitution) and monitoring via GC-MS or NMR to track intermediates.
Q. How can NMR spectroscopy resolve structural ambiguities in fluorinated iodinated alkanes like this compound?
¹⁹F NMR is critical for distinguishing fluorine environments, with chemical shifts indicating substitution patterns (e.g., -CF₂ vs. -CF₃ groups). Coupling constants (²J₆F-F) provide spatial insights, while ¹H NMR identifies residual protons. For iodinated positions, ¹³C NMR detects deshielded carbons (δ ~20–40 ppm). X-ray crystallography, as used in fluorinated diol studies, may validate bond angles and iodine positioning .
Q. What solvents are compatible with this compound in fluorination reactions?
Non-polar solvents (e.g., hexane, cyclohexane) minimize side reactions. Polar aprotic solvents like DMF or THF are suitable for nucleophilic substitutions but require anhydrous conditions to prevent hydrolysis. Fluorinated solvents (e.g., FC-72) enhance solubility and reduce intermolecular interactions .
Advanced Research Questions
Q. How do electronic effects in this compound influence its reactivity in cross-coupling reactions?
The electron-withdrawing fluorine atoms activate the iodine substituents for Suzuki-Miyaura or Ullmann couplings. DFT studies (similar to fluorinated cyclohexane analyses) predict reduced electron density at iodine centers, favoring oxidative addition with Pd(0) catalysts. Steric hindrance from tetrafluoro groups may slow transmetallation, requiring bulky ligands (e.g., XPhos) to enhance yields .
Q. What methodologies address data contradictions in thermal stability studies of fluorinated iodinated compounds?
Thermogravimetric analysis (TGA) under nitrogen reveals decomposition thresholds (e.g., ~115°C for perfluorohexane derivatives) . Discrepancies arise from impurities or solvent residues; purity validation via elemental analysis and mass spectrometry is critical. Computational models (e.g., ACD/Labs Percepta) predict stability trends by simulating bond dissociation energies .
Q. How can factorial design optimize the synthesis of derivatives from this compound?
A 2³ factorial design evaluates variables: temperature (25–100°C), catalyst loading (0.5–5 mol%), and solvent polarity. Response surface methodology (RSM) identifies interactions affecting yield. For example, high temperature and low polarity may favor elimination over substitution, requiring DOE software (e.g., COMSOL Multiphysics) for predictive modeling .
Application-Oriented Questions
Q. How is this compound utilized in designing fluorinated liquid crystals?
Its rigid, fluorinated backbone aligns molecular dipoles in nematic phases. Iodine atoms serve as heavy atom substituents for X-ray contrast. Applications require doping with mesogens (e.g., biphenyl derivatives) and characterizing phase transitions via differential scanning calorimetry (DSC) .
Q. What role does this compound play in enzyme inhibition studies?
Fluorinated alkyl chains mimic hydrophobic substrates in enzyme active sites. For example, iodinated termini enable radiolabeling (¹²⁵I) to track binding kinetics. Competitive inhibition assays with fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) quantify IC₅₀ values .
Data Analysis and Experimental Design
Q. How are computational tools integrated into reaction mechanism elucidation for fluorinated iodinated alkanes?
Molecular dynamics simulations (e.g., Gaussian 09) model transition states for SN2 reactions, predicting regioselectivity. IRC calculations validate pathways, while NBO analysis quantifies hyperconjugative effects from fluorine lone pairs .
Q. What statistical methods resolve batch-to-batch variability in fluorination reactions?
Multivariate analysis (e.g., PCA) identifies outliers in batch data (e.g., iodine purity, moisture levels). Control charts (Shewhart charts) monitor process stability, with ANOVA testing significance of factor interactions (e.g., catalyst vs. solvent) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
